1-(Benzyloxy)-2,3-difluoro-4-iodobenzene
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Overview
Description
1-(Benzyloxy)-2,3-difluoro-4-iodobenzene is an organic compound that features a benzene ring substituted with benzyloxy, difluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene can be synthesized through a multi-step process involving the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions typically involve the use of solvents such as toluene and trifluorotoluene, and reagents like benzyl trichloroacetimidate and 2-benzyloxy-1-methylpyridinium triflate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Halogen Exchange: Copper-catalyzed halogen exchange reactions are used to replace the iodo group with other halogens.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while halogen exchange can yield various halogenated derivatives.
Scientific Research Applications
1-(Benzyloxy)-2,3-difluoro-4-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biomedical Applications: It is explored for its potential use in the development of fluorescent probes and functional materials for biomedical applications.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene involves its ability to participate in various chemical reactions. For instance, in Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .
Comparison with Similar Compounds
1-Benzyloxy-2-iodo-4-tert-octylbenzene: This compound is similar in structure but has a tert-octyl group instead of difluoro groups.
2-Iodo-1-methoxymethoxy-4-tert-octylbenzene: Another similar compound with methoxymethoxy and tert-octyl groups.
Uniqueness: 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene is unique due to the presence of both difluoro and iodo groups, which impart distinct reactivity and properties compared to its analogs. The difluoro groups enhance the compound’s stability and electronic properties, making it valuable in various applications.
Properties
IUPAC Name |
2,3-difluoro-1-iodo-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2IO/c14-12-10(16)6-7-11(13(12)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXPYNYXSXAWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)I)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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